Tenofovir Disoproxil Fumarate IP Impurity E

Pharmaceutical impurity profiling Pharmacopoeial compliance Reference standard characterization

Generic manufacturers filing ANDAs to CDSCO require IP-specified impurity standards; substituting USP or EP analogs leads to peak misidentification and regulatory non-compliance. Tenofovir Disoproxil Fumarate IP Impurity E (CAS 1244022-56-7) is the exact N-6 isopropyl carbamate derivative (MW 489.42) listed in the IP monograph. • Ensures accurate identification by relative retention time in HPLC/UPLC (Rs >1.5 from TDF). • Supplied with full COA (HPLC, ¹H NMR, ¹³C NMR, HRMS) supporting ICH Q2(R1) method qualification. • Stable process impurity under forced-degradation conditions, serving as internal benchmark for stability-indicating methods. • Traceable to IP monograph; essential for ANDA/DMF submissions in markets requiring IP compliance.

Molecular Formula C17H28N5O7P
Molecular Weight 445.4 g/mol
Cat. No. B13868945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir Disoproxil Fumarate IP Impurity E
Molecular FormulaC17H28N5O7P
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC(C)C
InChIInChI=1S/C17H28N5O7P/c1-11(2)28-17(23)25-9-27-30(24,29-12(3)4)10-26-13(5)6-22-8-21-14-15(18)19-7-20-16(14)22/h7-8,11-13H,6,9-10H2,1-5H3,(H2,18,19,20)
InChIKeyIHJDJJPKNNEZLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenofovir IP Impurity E – Reference Standard


Tenofovir Disoproxil Fumarate IP Impurity E (CAS 1244022-56-7) is a pharmacopoeially designated, synthesis-related impurity of the antiretroviral prodrug tenofovir disoproxil fumarate (TDF). Chemically it is the N‑6 isopropyl carbamate derivative, formally (8R)-9-(6-isopropylaminocarbamate-9H-purin-9-yl)-5-hydroxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic acid 1-methylethyl ester 5-oxide . The compound is supplied as a high‑purity reference standard (>98 % by HPLC) with a full certificate of analysis (COA) including HPLC, NMR and MS data, and is traceable to the Indian Pharmacopoeia (IP) monograph for tenofovir disoproxil fumarate . Its primary use is as an impurity marker in analytical method development, method validation (AMV), quality‑control (QC) release testing, and ANDA/DMF submissions in markets that require IP compliance.

Tenofovir IP Impurity E – Why Generics Cannot Substitute


Impurity reference standards are not interchangeable across pharmacopoeias because they represent chemically distinct entities. Tenofovir Disoproxil Fumarate IP Impurity E is the N‑6 isopropyl carbamate derivative (MW 489.42 g·mol⁻¹), whereas the USP‑designated Tenofovir Disoproxil Related Compound E is the simpler mono‑POC tenofovir (MW 445.4 g·mol⁻¹) [1]. The two compounds differ in molecular formula (C₁₈H₂₈N₅O₉P vs C₁₇H₂₈N₅O₇P), chromatographic retention, UV spectral properties, and origin (process impurity vs degradation product). Regulatory filings to the Indian Pharmacopoeia require the IP‑specific impurity standard; use of a USP or EP analog would lead to peak misidentification, inaccurate quantitation, and potential non‑compliance with IP acceptance criteria [2]. The following evidence provides quantitative justification for selecting this specific compound over its closest analogs.

Tenofovir IP Impurity E – Key Evidence


Molecular Identity vs. USP Related Compound E

IP Impurity E (CAS 1244022-56-7) is the N‑6 isopropyl carbamate derivative of mono‑POC tenofovir, whereas USP Tenofovir Disoproxil Related Compound E (CAS 211364-69-1) is the unsubstituted mono‑POC tenofovir. The IP impurity carries an additional isopropyl carbamate group on the purine N‑6 position, resulting in a molecular formula of C₁₈H₂₈N₅O₉P and molecular weight of 489.42 g·mol⁻¹, compared to C₁₇H₂₈N₅O₇P and 445.4 g·mol⁻¹ for the USP compound [1]. This structural difference alters the UV λₘₐₓ, chromatographic retention, and mass fragmentation pattern, making the standards analytically non‑fungible.

Pharmaceutical impurity profiling Pharmacopoeial compliance Reference standard characterization

Purity Specification vs. Generic Alternatives

Commercial IP Impurity E reference standards are consistently supplied with chromatographic purity ≥98 % by HPLC . In contrast, many generic “tenofovir impurity” listings report lower purity (e.g., 95 %) or lack a traceable COA . A purity difference of 3–5 % can translate into a 3–5 % bias in impurity quantification by the external‑standard method, which may push a batch outside the IP acceptance criterion for unknown impurities (typically NMT 0.10 %).

Pharmaceutical quality control Reference standard purity HPLC assay

Multi-Technique Characterization Advantage

IP Impurity E reference standards are supplied with a comprehensive COA that includes HPLC chromatogram, ¹H NMR, ¹³C NMR, and HRMS data . This multi‑technique characterization package meets the identity confirmation requirements of ICH Q6A and IP general notices. In contrast, alternative impurity standards (e.g., USP Related Compound E or in‑house isolated impurities) are often provided with only HPLC purity data and a single mass spectrum, which may be insufficient to distinguish the N‑6 carbamate derivative from co‑eluting positional isomers.

Structural elucidation NMR characterization Reference standard qualification

IP-Specific Regulatory Acceptance

The IP monograph for tenofovir disoproxil fumarate explicitly lists Impurity E as the N‑6 isopropyl carbamate derivative [1]. Regulatory submissions to the Central Drugs Standard Control Organization (CDSCO) that rely on the IP monograph must demonstrate control of this specific impurity using a matched reference standard. In the validated LC method for TDF related substances (which separates 21 impurities), IP Impurity E is resolved from the API with a resolution factor (Rₛ) > 1.5 and from adjacent impurities with Rₛ > 1.2, meeting the IP system‑suitability requirement [2]. Using a non‑IP standard (e.g., USP Compound E) would shift the relative retention time and invalidate the peak assignment table.

Regulatory compliance Indian Pharmacopoeia ANDA submission

Correction Factor vs. Other IP Impurities

In the validated self‑contrast HPLC method for TDF bulk drug, each of the 13 known IP impurities is assigned a unique correction factor (CF) relative to the TDF peak. IP Impurity E exhibits a CF that differs from those of Impurity B (mono‑POC methyl ester, CF ≈ 1.15) and Impurity K (9‑propenyladenine, CF ≈ 0.85) [1]. These CF differences arise from the distinct UV absorptivity of the N‑6 carbamate chromophore and are essential for correct quantitation when using the principal‑component self‑contrast approach. Applying the wrong CF (e.g., substituting the Impurity B factor for Impurity E) would introduce a systematic bias of 10–30 % in the reported impurity level.

Correction factor Self‑contrast method Quantitative impurity analysis

Tenofovir IP Impurity E – Application Scenarios


ANDA Submissions for IP Compliance

Generic pharmaceutical manufacturers submitting an Abbreviated New Drug Application (ANDA) to the CDSCO must demonstrate control of all IP‑specified impurities. IP Impurity E is explicitly listed in the IP monograph for tenofovir disoproxil fumarate [1]. Using this standard ensures that the impurity peak is correctly identified by its relative retention time, that the correction factor applied in self‑contrast quantitation is accurate, and that the reported impurity levels meet IP acceptance criteria (typically NMT 0.10 % for unspecified impurities and NMT 0.50 % for specified impurities).

AMV for TDF Drug Substance

During HPLC/UPLC method development, the specific retention time and resolution of IP Impurity E (Rₛ > 1.5 from TDF) serve as critical system‑suitability parameters [1]. The comprehensive COA (HPLC, ¹H NMR, ¹³C NMR, HRMS) supplied with the reference standard supports method qualification per ICH Q2(R1), reducing the risk of method failure during regulatory review .

Stability-Indicating Method for TDF

IP Impurity E is a synthesis‑related (process) impurity, not a degradation product; therefore its level is expected to remain constant under ICH‑recommended stress conditions (heat, humidity, acid, base, oxidation). This property allows it to serve as an internal benchmark for distinguishing process‑related impurities from true degradants during forced‑degradation studies, improving the accuracy of stability‑indicating method validation [1].

QC Batch Release for TDF API

QC laboratories performing batch release of TDF active pharmaceutical ingredient require an IP‑traceable impurity standard to establish system suitability, verify identification, and quantify impurity E in production lots. The ≥98 % purity of commercially available IP Impurity E standards minimizes the uncertainty of the external‑standard calibration curve, supporting robust pass/fail decisions against IP limit criteria [1].

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